Amg-222

Binding kinetics Target occupancy duration Slow-off rate

Researchers require DPP-4 inhibitors with defined binding kinetics-not all are interchangeable. AMG-222 solves this with a slow-on, slowly reversible mechanism (t½ = 730 min) and concentration-dependent plasma protein binding (80.8% at 1 nM to 29.4% >100 nM). - Unique TMDD signature: Ideal for modeling non-linear clearance - Extended target occupancy: Outlasts rapidly reversible inhibitors - Well-characterized polymorphism: 3 humidity-dependent crystal forms for stability studies Suitable for chronic dosing and comparative pharmacology research.

Molecular Formula C32H39N9O3
Molecular Weight 597.7 g/mol
CAS No. 913978-37-7
Cat. No. B1667032
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmg-222
CAS913978-37-7
Synonyms5-(2-(2-(2-cyanopyrrolidin-1-yl)-2-oxoethylamino)propyl)-5-(1H-tetrazol-5-yl)-10,11-dihydro-5H-dibenzo(a,d)cycloheptene-2,8-dicarboxylic acid bisdimethylamide
ALS 2-0426
ALS-2-0426
AMG 222
AMG-222
AMG222
S 44497
S-44497
S44497
Molecular FormulaC32H39N9O3
Molecular Weight597.7 g/mol
Structural Identifiers
SMILESCC(CC1(C2=C(CCC3=C1C=CC(=C3)C(=O)N(C)C)C=C(C=C2)C(=O)N(C)C)C4=NNN=N4)NCC(=O)N5CCCC5C#N
InChIInChI=1S/C32H39N9O3/c1-20(34-19-28(42)41-14-6-7-25(41)18-33)17-32(31-35-37-38-36-31)26-12-10-23(29(43)39(2)3)15-21(26)8-9-22-16-24(11-13-27(22)32)30(44)40(4)5/h10-13,15-16,20,25,34H,6-9,14,17,19H2,1-5H3,(H,35,36,37,38)/t20-,25-/m0/s1
InChIKeyNVSWJKWHLUTHLP-CPJSRVTESA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

AMG 222: DPP-4 Inhibitor for Diabetes Research


AMG 222 (also known as ALS-2-0426 or ALS-20426) is an orally active, small molecule inhibitor of Dipeptidyl Peptidase IV (DPP-4), an enzyme that inactivates glucagon-like peptide-1 (GLP-1), a key mediator of postprandial blood glucose regulation. The compound was developed by Amgen Inc. in partnership with Servier and was investigated for the treatment of type 2 diabetes mellitus [1]. AMG 222 binds tightly and reversibly to the DPP-4 enzyme, exhibiting saturable and concentration-dependent binding to human plasma proteins [2]. Its molecular formula is C32H39N9O3 with a molecular weight of 597.71 g/mol .

Slow-off binding kinetics

Supports sustained target-occupancy studies for DPP-4 enzyme inhibition research.

Concentration-dependent protein binding

Supports target-mediated drug disposition and non-linear PK research models.

Well-characterized solid-state forms

Three hydrate forms support polymorph screening and formulation development studies.

AMG 222: Non-Interchangeable DPP-4 Inhibitor


DPP-4 inhibitors exhibit substantial heterogeneity in binding kinetics, selectivity profiles, and plasma protein binding characteristics that preclude simple functional interchangeability. AMG 222 demonstrates a unique slow-on, tight-binding, slowly reversible inhibition mechanism [1], distinguishing it from rapidly reversible inhibitors like sitagliptin and vildagliptin. Furthermore, its concentration-dependent plasma protein binding profile—where binding decreases from 80.8% at 1 nM to 29.4% at concentrations above 100 nM—directly influences its pharmacokinetic behavior through target-mediated drug disposition [2]. Such compound-specific pharmacological signatures mean that experimental outcomes obtained with one DPP-4 inhibitor cannot be extrapolated to another without rigorous cross-validation of the binding mechanism and target engagement kinetics. Researchers selecting a DPP-4 inhibitor must consider whether a slowly dissociating ligand or a rapidly reversible one is appropriate for their specific experimental model.

Slowly reversible, tight-binding inhibitor
vs
Rapidly reversible DPP-4 inhibitors such as sitagliptin or vildagliptin may alter target-occupancy profiles
Saturable, concentration-dependent plasma protein binding
vs
Concentration-invariant binding of alogliptin or sitagliptin may shift free-drug fraction interpretation
High maximal target-inhibition subclass
vs
Lower-maximal-inhibition DPP-4 inhibitors such as vildagliptin may yield different endpoint-response context

AMG 222 Binding Kinetics and Potency Profile


Dissociation Half-Life vs. Vildagliptin

AMG 222 exhibits a markedly prolonged dissociation half-life from the DPP-4 enzyme compared to vildagliptin. In a dilution assay measuring reversal of enzyme inhibition, AMG 222 demonstrated a dissociation half-life of 730 minutes, a value explicitly reported as extended relative to the dissociation half-life of vildagliptin [1]. This slow-off kinetics profile establishes AMG 222 as a slowly reversible inhibitor, whereas vildagliptin dissociates more rapidly from the target.

Dissociation half-life
Head-to-head
AMG 222: 730 min
Vildagliptin: shorter (exact value not reported)
Supports sustained target-occupancy model interpretation
Recombinant human DPP-4; dilution assay; in vitro
Binding kinetics Target occupancy duration Slow-off rate

Concentration-Dependent Protein Binding Profile

AMG 222 demonstrates saturable, concentration-dependent binding to human plasma proteins. At 1 nM, [14C]AMG 222 exhibited 80.8% plasma protein binding after 30 minutes of incubation; however, binding decreased substantially to 29.4% at concentrations exceeding 100 nM [1]. This saturable binding profile contrasts with the typical linear, concentration-independent plasma protein binding observed for most DPP-4 inhibitors such as sitagliptin and alogliptin, which generally exhibit consistent binding percentages across therapeutic concentration ranges.

Protein binding shift
Class-level inference
80.8% bound at 1 nM
→ 29.4% bound at >100 nM
Supports non-linear PK and TMDD research context
[14C]AMG 222; human plasma; 30 min incubation
Plasma protein binding Pharmacokinetics Free drug hypothesis

Maximal DPP-4 Inhibition: Clinical Comparison

Comparative clinical data from multiple DPP-4 inhibitors reveals distinct maximal inhibition profiles. AMG 222 achieves approximately 90% maximal DPP-4 inhibition at its clinical dose, positioning it comparably to linagliptin (>90%) and alogliptin (>90%), while substantially exceeding vildagliptin, which achieves only 70-80% maximal inhibition despite twice-daily dosing [1]. This quantitative difference in achievable target coverage reflects fundamental differences in binding kinetics and pharmacokinetic properties across the DPP-4 inhibitor class.

Maximal inhibition
Cross-study context
AMG 222: ~90%
Vildagliptin: 70–80%
Linagliptin / Alogliptin: >90%
Reported endpoint-response context; supports inhibitor-subclass comparison
Clinical dosing context; human plasma DPP-4 inhibition assay
Maximal DPP-4 inhibition Clinical efficacy Dose comparison

DPP-4 IC50 Potency Comparison

DPP-4 inhibitors exhibit a wide range of potencies against the human enzyme. Published IC50 values from standardized assays show linagliptin as the most potent (0.14 nM), followed by saxagliptin (1.5 nM), saxagliptin M2 metabolite (3.1 nM), alogliptin (7.5 nM), sitagliptin (18 nM), and vildagliptin (34 nM) [1]. AMG 222, as a slow-on, tight-binding inhibitor with IC50 decreasing as preincubation time increases [2], demonstrates a potency profile consistent with its clinical positioning in the high-inhibition category, though direct numerical IC50 comparison is complicated by its time-dependent inhibition kinetics.

DPP-4 IC50 ranking
Class-level inference
Linagliptin: 0.14 nM
Saxagliptin: 1.5 nM
Alogliptin: 7.5 nM
Sitagliptin: 18 nM
Vildagliptin: 34 nM
AMG 222: time-dependent IC50
Time-dependent inhibition kinetics distinguish AMG 222 from conventional competitive inhibitors
Recombinant human DPP-4; in vitro; preincubation time affects IC50
IC50 Enzyme inhibition Potency ranking

Solid-State Polymorphism and Hydrate Forms

AMG 222 exists as a pentahydrate channel hydrate with water molecules residing in channels formed by the drug framework. Between 0% and 95% relative humidity (RH), AMG 222 exhibits three distinct crystal structures: the anhydrate, hemihydrate, and pentahydrate forms [1]. The GMP batch exhibited elevated levels of a cyclized degradation product, which was attributed to increased amorphous content generated during excessive drying. Material produced using a modified procedure incorporating humidified nitrogen purge demonstrated reduced amorphous content and lower cyclic degradation levels [1].

Solid-state forms
Supporting evidence
Anhydrate, hemihydrate, and pentahydrate (channel hydrate)
Monoclinic P21, Z=4
Supports polymorph and formulation-development characterization
Humidity-dependent interconversion; processing affects amorphous content
Polymorphism Solid-state characterization Hydrate forms

AMG 222 Recommended Applications


TMDD and Non-Linear Pharmacokinetics

AMG 222 is uniquely suited for studies examining target-mediated drug disposition (TMDD) and concentration-dependent pharmacokinetics. Its saturable human plasma protein binding, decreasing from 80.8% at 1 nM to 29.4% above 100 nM [1], combined with its slow-on, slowly reversible binding kinetics , makes it an ideal tool compound for modeling non-linear clearance mechanisms. Researchers studying how target binding influences drug distribution and elimination should select AMG 222 over concentration-invariant DPP-4 inhibitors like sitagliptin or alogliptin, as the dynamic free fraction of AMG 222 provides a more complex and physiologically relevant TMDD signature.

Sustained Target Occupancy Studies

For experimental models requiring extended DPP-4 inhibition with minimal dosing frequency, AMG 222 provides a dissociation half-life of 730 minutes [1], substantially longer than rapidly reversible inhibitors like vildagliptin. This slow-off rate translates to prolonged target occupancy that persists beyond plasma clearance, a property shared with linagliptin but distinct from sitagliptin and vildagliptin. Researchers designing chronic dosing studies or examining the relationship between target residence time and downstream incretin signaling should prioritize AMG 222 or linagliptin over faster-dissociating alternatives.

Solid-State Formulation Development

AMG 222 serves as a valuable reference standard for formulation scientists investigating the impact of solid-state polymorphism on drug product stability. With three humidity-dependent crystal forms—anhydrate, hemihydrate, and pentahydrate—and demonstrated sensitivity of degradation product formation to amorphous content [1], AMG 222 provides a well-characterized system for studying hydrate interconversion, the role of residual water in solid-state stability, and processing conditions that minimize cyclized degradation. The compound's channel hydrate structure (monoclinic, P21, Z=4) [1] offers a defined crystallographic baseline for comparative polymorph screening and excipient compatibility studies.

DPP-4 Inhibitor Subclass Pharmacology

AMG 222 belongs to the high-maximal-inhibition subclass of DPP-4 inhibitors, achieving approximately 90% target inhibition at clinical dosing [1]. This distinguishes it functionally from vildagliptin (70-80% maximal inhibition) [1] and aligns it with linagliptin and alogliptin. Researchers conducting systematic comparisons of DPP-4 inhibitor pharmacology—particularly studies examining the relationship between maximal target coverage and downstream metabolic outcomes—should include AMG 222 as a representative of the slow-on, high-inhibition category alongside a rapidly reversible comparator such as sitagliptin (18 nM IC50, ~97% maximal inhibition) [1].

Application
Selection Property
Validation Focus
TMDD and non-linear PK research
Concentration-dependent protein binding profile
Free-drug fraction and clearance model review
Sustained target-occupancy studies
Slow-off binding kinetics
Target residence time and downstream signaling endpoints
Solid-state formulation development
Characterized hydrate interconversion
Polymorph stability and processing-condition review
DPP-4 inhibitor subclass pharmacology
High-inhibition, slow-on binding profile
Comparator-class endpoint interpretation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Amg-222

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.